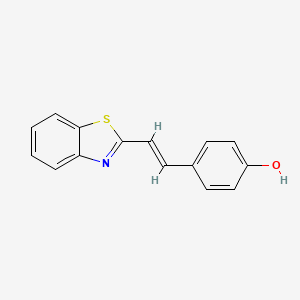
4-((1E)-2-benzothiazol-2-ylvinyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antioxidant Activity
Phenolic compounds like 4-((1E)-2-benzothiazol-2-ylvinyl)phenol are known for their antioxidant properties. They can act as free radical scavengers, reducing oxidative stress in cells. This property is crucial in preventing chronic diseases such as heart disease, cancer, and diabetes . The antioxidant activity is attributed to the phenol’s ability to donate hydrogen atoms to free radicals, thus neutralizing them.
Anti-inflammatory Potential
The anti-inflammatory effects of phenolic compounds are significant in the management of inflammatory diseases. By modulating inflammatory pathways, these compounds can reduce the incidence and severity of conditions like arthritis and other inflammatory disorders .
Antimicrobial Effects
Phenolic compounds have been studied for their antimicrobial properties against a variety of pathogens. Their ability to disrupt microbial cell walls and interfere with virulence factors makes them potential candidates for the development of new antimicrobial drugs .
Cancer Prevention and Therapy
The role of phenolic compounds in cancer prevention and therapy is an area of active research. Their ability to induce apoptosis in cancer cells and inhibit tumor growth is particularly promising. Studies have shown that phenolic compounds can lower the incidence of various cancers through their action on cellular mechanisms .
Management of Diabetes
Phenolic compounds can influence glucose metabolism, which is beneficial in the management of diabetes. They can enhance insulin sensitivity and regulate blood sugar levels, thus playing a role in diabetes prevention and management .
Neuroprotective Effects
The neuroprotective effects of phenolic compounds are attributed to their antioxidant and anti-inflammatory properties. They can protect neuronal cells from damage, which is beneficial in the prevention and treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Cardiovascular Health
Phenolic compounds contribute to cardiovascular health by preventing the oxidation of low-density lipoproteins (LDL), which is a key factor in the development of atherosclerosis. They also improve endothelial function and reduce blood pressure .
Food Industry Applications
In the food industry, phenolic compounds are used as natural preservatives due to their antimicrobial and antioxidant properties. They extend the shelf life of food products and prevent the degradation of nutritional quality .
Propiedades
IUPAC Name |
4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NOS/c17-12-8-5-11(6-9-12)7-10-15-16-13-3-1-2-4-14(13)18-15/h1-10,17H/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUPCLKTBZSLIH-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3,4-dimethylbenzamide](/img/structure/B604315.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methylbenzenesulfonamide](/img/structure/B604317.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2,4-dimethoxybenzamide](/img/structure/B604318.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B604319.png)
![N-[4-hydroxy-3-(5-isopropyl-1,3-benzoxazol-2-yl)-5-methylphenyl]butanamide](/img/structure/B604322.png)
![N-[4-hydroxy-3-(5-isopropyl-1,3-benzoxazol-2-yl)-5-methylphenyl]-5-nitro-2-furamide](/img/structure/B604324.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B604325.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]benzenesulfonamide](/img/structure/B604326.png)
![4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid](/img/structure/B604328.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B604329.png)

![(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B604332.png)
![6-(3-Chloro-4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604335.png)
![2-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B604336.png)